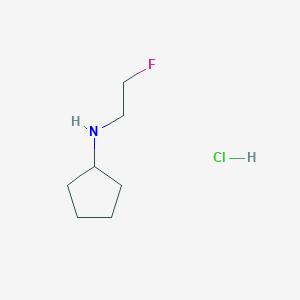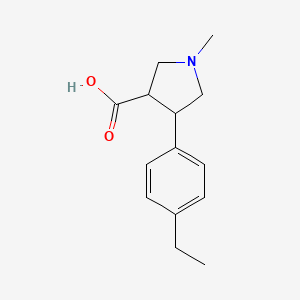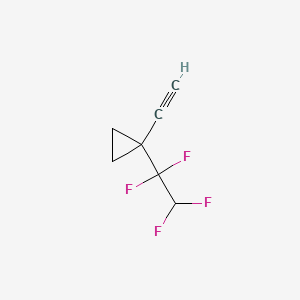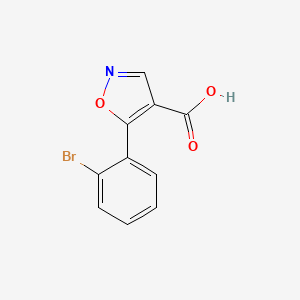
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Final Product Formation: The final compound is obtained by combining the pyrrolidine and triazole intermediates under appropriate reaction conditions, followed by purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the pyrrolidine ring or the triazole moiety.
Substitution: Substitution reactions may occur at various positions on the pyrrolidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated or ketone derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid: The non-dihydrochloride form of the compound.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
The uniqueness of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride lies in its specific combination of the pyrrolidine and triazole moieties, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H12Cl2N4O2 |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
(2S,4S)-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c12-7(13)6-3-5(4-8-6)11-2-1-9-10-11;;/h1-2,5-6,8H,3-4H2,(H,12,13);2*1H/t5-,6-;;/m0../s1 |
InChI-Schlüssel |
WDNDMVWYBRARNW-USPAICOZSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N2C=CN=N2.Cl.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)O)N2C=CN=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







